n-Heptyl beta-Glucosinolate Potassium Salt
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Overview
Description
n-Heptyl beta-Glucosinolate Potassium Salt is a sulfur-rich, anionic secondary metabolite found primarily within the plant order Brassicales . This compound is a member of the glucosinolate family, which are known for their role in plant defense mechanisms and potential health benefits . Glucosinolates are β-thioglucoside-N-hydroxysulfates, and they are known for their diverse biological activities .
Preparation Methods
The synthesis of n-Heptyl beta-Glucosinolate Potassium Salt involves several steps. The primary synthetic route includes the extraction of glucosinolates from plant sources, followed by chemical modification to introduce the heptyl group . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities .
Chemical Reactions Analysis
n-Heptyl beta-Glucosinolate Potassium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of the compound may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
n-Heptyl beta-Glucosinolate Potassium Salt has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds . In biology, it is studied for its role in plant defense mechanisms and its potential as a natural pesticide . In medicine, the compound is investigated for its potential anticancer properties and its ability to modulate enzyme activity . In industry, it is used in the development of new materials and as a chemical intermediate in various processes .
Mechanism of Action
The mechanism of action of n-Heptyl beta-Glucosinolate Potassium Salt involves its hydrolysis by the enzyme myrosinase, which releases bioactive compounds such as isothiocyanates . These bioactive compounds interact with various molecular targets and pathways, including the modulation of enzyme activity and the induction of apoptosis in cancer cells . The compound’s effects are mediated through its interaction with cellular proteins and its ability to generate reactive oxygen species .
Comparison with Similar Compounds
n-Heptyl beta-Glucosinolate Potassium Salt is unique among glucosinolates due to its specific heptyl group, which imparts distinct chemical and biological properties . Similar compounds include other glucosinolates such as sinigrin, glucoraphanin, and gluconasturtiin . These compounds share a common glucosinolate structure but differ in their side chains, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C14H26KNO9S2 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloctylideneamino] sulfate |
InChI |
InChI=1S/C14H27NO9S2.K/c1-2-3-4-5-6-7-10(15-24-26(20,21)22)25-14-13(19)12(18)11(17)9(8-16)23-14;/h9,11-14,16-19H,2-8H2,1H3,(H,20,21,22);/q;+1/p-1/b15-10+;/t9-,11-,12+,13-,14+;/m1./s1 |
InChI Key |
MEWZPXKNHMVCLZ-XLUSCXMISA-M |
Isomeric SMILES |
CCCCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Canonical SMILES |
CCCCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origin of Product |
United States |
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